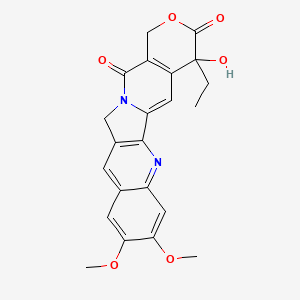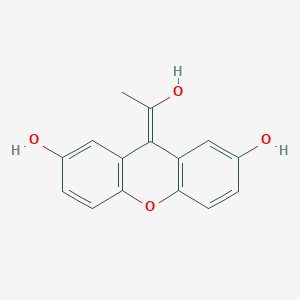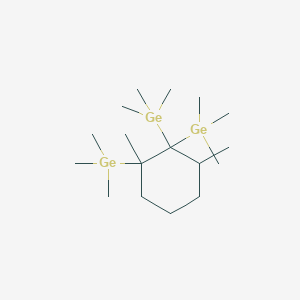
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) is an organogermanium compound characterized by a cyclohexane ring substituted with three trimethylgermane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) typically involves the reaction of 1,3-dimethylcyclohexane with trimethylgermanium chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) may involve a similar synthetic route but on a larger scale. The process would include steps for purification and isolation of the compound, such as distillation or recrystallization, to achieve the desired purity levels for industrial applications.
化学反応の分析
Types of Reactions
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The germanium atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of germanium oxides.
Reduction: Formation of germanium hydrides.
Substitution: Formation of substituted germanium compounds.
科学的研究の応用
Chemistry
In chemistry, (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) is used as a precursor for the synthesis of other organogermanium compounds
Biology and Medicine
Research in biology and medicine has explored the potential of organogermanium compounds for their biological activity. (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) may be investigated for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as germanium-containing polymers and coatings. Its properties make it suitable for applications in electronics, optics, and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) involves its interaction with molecular targets through its germanium atoms. These interactions can influence various pathways, including catalytic processes and biological activities. The compound’s effects are mediated by its ability to form stable complexes with other molecules, facilitating reactions and modulating biological functions.
類似化合物との比較
Similar Compounds
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylsilane): Similar structure but with silicon atoms instead of germanium.
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylstannane): Similar structure but with tin atoms instead of germanium.
Uniqueness
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) is unique due to the presence of germanium atoms, which impart distinct chemical and physical properties compared to its silicon and tin analogs
特性
CAS番号 |
97542-83-1 |
|---|---|
分子式 |
C17H40Ge3 |
分子量 |
462.4 g/mol |
IUPAC名 |
[1,3-dimethyl-2,2-bis(trimethylgermyl)cyclohexyl]-trimethylgermane |
InChI |
InChI=1S/C17H40Ge3/c1-15-13-12-14-16(2,18(3,4)5)17(15,19(6,7)8)20(9,10)11/h15H,12-14H2,1-11H3 |
InChIキー |
RIJRIYQXNHWVJQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1([Ge](C)(C)C)[Ge](C)(C)C)(C)[Ge](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


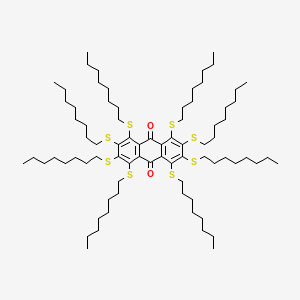
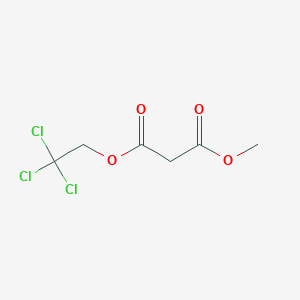

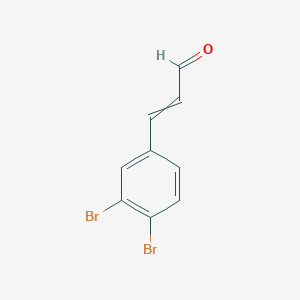
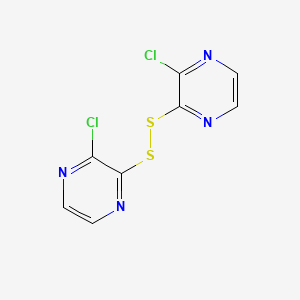
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
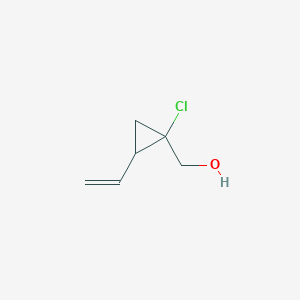
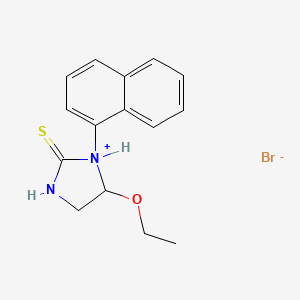
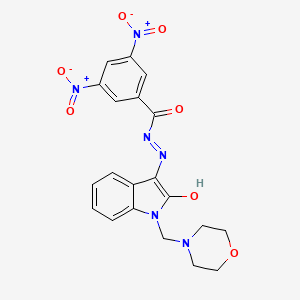
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)

